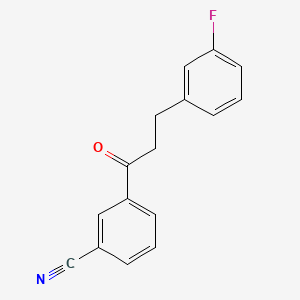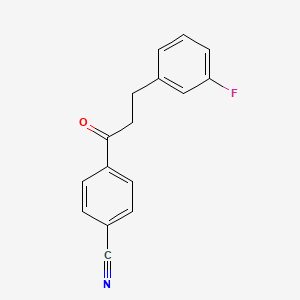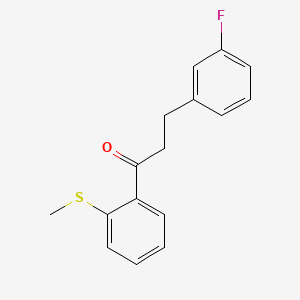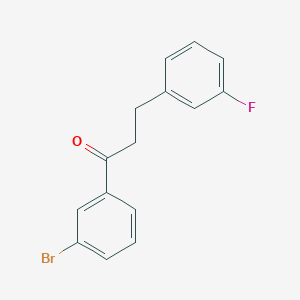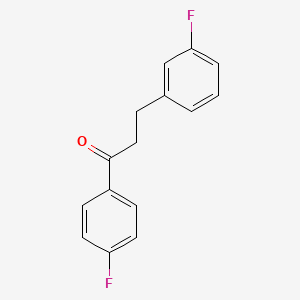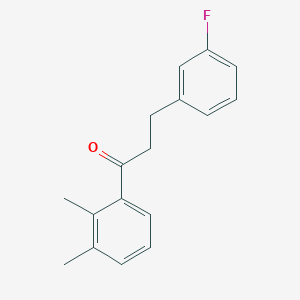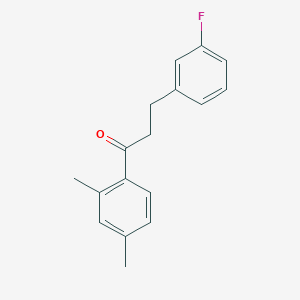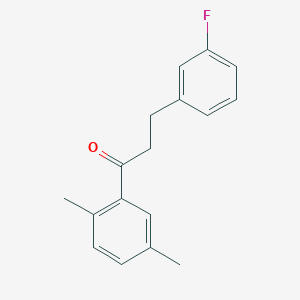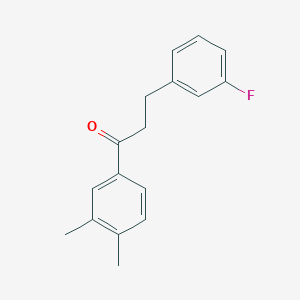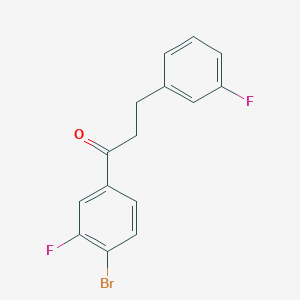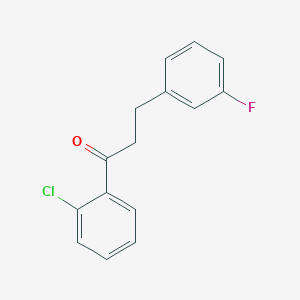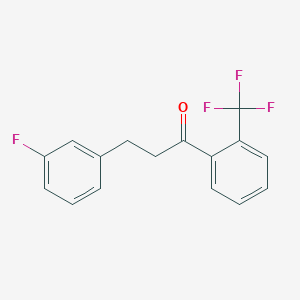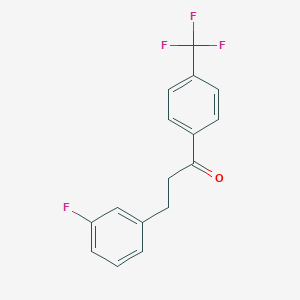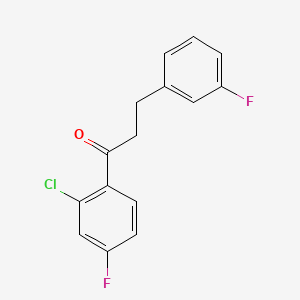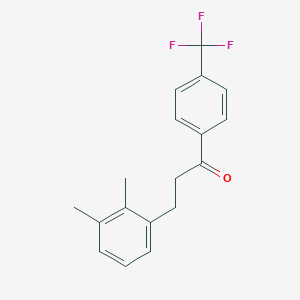
3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the synthesis of 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone is not explicitly detailed in the provided papers, the synthesis of similar compounds typically involves the formation of carbon-carbon and carbon-heteroatom bonds, often through reactions such as Friedel-Crafts acylation, aldol condensation, or other related organic transformations. The presence of electron-donating and electron-withdrawing groups on the aromatic rings can influence the reactivity and selectivity of these synthetic steps.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone has been investigated using techniques such as X-ray diffraction and computational methods like density functional theory (DFT) . These studies reveal the nonplanar nature of the molecules, the presence of intramolecular hydrogen bonding, and the orientation of various functional groups. The molecular geometry, including bond lengths and angles, is crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds with dimethylphenyl and propiophenone components is influenced by the electronic properties of the substituents. For instance, the presence of a trifluoromethyl group can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The intramolecular hydrogen bonds can also affect the tautomeric equilibria and the stability of different isomers, as seen in the studies of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure and the nature of their substituents. The presence of strong electron-withdrawing groups like trifluoromethyl can affect the compound's boiling point, solubility, and stability. Computational studies, including frontier molecular orbitals (FMO) analysis, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping, provide insights into the electronic distribution within the molecule, its chemical reactivity, and its nonlinear optical (NLO) properties . These properties are essential for the development of new materials with specific optical and electronic applications.
科学的研究の応用
Synthesis and Polymer Applications
Polymer Synthesis
Novel bisphenols with methyl groups ortho-substituted to phenol groups, bulky trifluoromethyl-substituted phenyl groups, and trifluoromethyl groups in their structure were synthesized and used to create poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers demonstrated good solubility, thermal stability, low dielectric constants, and transparency, making them suitable for optocommunication applications (Shang et al., 2012).
Anion Exchange Membranes
Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were developed, displaying high hydroxide conductivity and good chemical stability, making them suitable for use in anion exchange membranes (Shi et al., 2017).
Chemical Synthesis and Properties
Electroactive Polymer Formation
3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide were polymerized electro-oxidatively to form poly(2,6-dimethylphenylene sulphide), showcasing semi-conductivity and electrochemical response (Yamamoto et al., 1992).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of isomers of 3′,4′-difluoro-2-hydroxyiminopropiophenone were determined, showing different biological activities and structural characteristics (Allen et al., 1971).
Environmental and Biochemical Studies
Biodegradation Studies
Research on the biodegradation of phenolic mixtures in a sequencing batch reactor included substituted phenols like 3,4-dimethylphenol, indicating the importance of acclimatization in biodegradation kinetics of xenobiotic compounds (Tomei & Annesini, 2008).
Anaerobic Biodegradability and Toxicity
A study evaluating the anaerobic biodegradability and toxicity of substituted phenols under methanogenic conditions included 2,4-dimethylphenol, highlighting the impact of phenolic ring substitution on recalcitrance and toxicity (O'Connor & Young, 1989).
特性
IUPAC Name |
3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-4-3-5-14(13(12)2)8-11-17(22)15-6-9-16(10-7-15)18(19,20)21/h3-7,9-10H,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADFGZBHOONBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644644 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone | |
CAS RN |
898793-10-7 |
Source


|
| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

